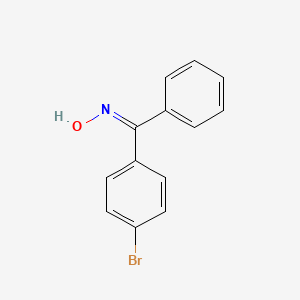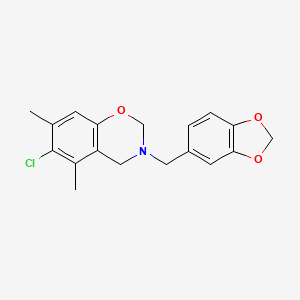
3-(4-chlorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-(4-chlorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, often involves complex chemical reactions. For example, Karrouchi et al. (2020) describe the synthesis of a related compound, characterized by techniques like FT-IR, NMR, ESI-MS, and X-ray diffraction. The synthesis process is intricate, involving multiple steps and specific reagents to achieve the desired molecular structure (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically analyzed using spectroscopic methods and density functional theory (DFT) calculations. For instance, Sivakumar et al. (2021) conducted a detailed vibrational study of a similar compound, comparing experimental and theoretical data to understand its molecular structure (Sivakumar et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with distinct properties. Aly et al. (2019) observed unexpected behaviors in the reactions of pyrazolo[3,4-b]pyridine carbohydrazides, indicating the complexity and versatility of these compounds (Aly et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives are often determined using various spectroscopic techniques. Diwaker (2014) conducted a comprehensive study on the electronic, NMR, vibrational, and structural properties of a pyrazoline derivative, providing insights into the physical characteristics of these compounds (Diwaker, 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and stability, can be studied through spectroscopic investigations and molecular docking studies. For example, Pillai et al. (2017) explored the reactive properties of a pyrazole derivative through spectroscopic methods and theoretical calculations (Pillai et al., 2017).
Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Simulations
Research has been conducted on the vibrational spectroscopic properties of pyrazole derivatives, including comprehensive quantum chemical studies. These studies provide insights into the ground state geometry, electronic structure, and vibrational modes of such compounds. Theoretical analyses, such as DFT/B3LYP methods, have been utilized for geometry optimization and electronic structure determination. Furthermore, these studies have explored the natural bond orbital analysis to understand the stability and charge delocalization within the molecule, which is crucial for understanding the compound's reactivity and potential applications in industrial and biological contexts (Pillai et al., 2017).
Antimicrobial and Antitubercular Activities
Several studies have synthesized and evaluated the antimicrobial activities of pyrazole-based heterocycles. These compounds have been tested against a range of bacterial and fungal species, revealing significant antimicrobial properties. Some compounds have also shown promising antitubercular activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis and related bacterial infections (Dawood et al., 2011), (Prathap et al., 2014).
Corrosion Protection Behavior
The corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions has been studied using gravimetric and electrochemical methods. These compounds have shown high inhibition efficiency, suggesting their application in protecting metals against corrosion. The studies include surface analysis and theoretical calculations to understand the adsorption behavior and protective mechanism of these inhibitors (Paul et al., 2020).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with various biological targets. These studies help in identifying potential inhibitors for enzymes or receptors, providing a foundation for drug development and other therapeutic applications. For example, docking results have confirmed the potential of certain compounds as inhibitors for critical enzymes, aiding in the design of new therapeutic agents (Karrouchi et al., 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-13-3-1-12(2-4-13)14-9-15(21-20-14)16(23)22-19-10-11-5-7-18-8-6-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGGOERFYFOAQO-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N'-[(E)-(pyridin-4-YL)methylidene]-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)
![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)
![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)
